molecular formula C7H6FNO3 B15131304 4-Fluoro-5-methoxypicolinic acid

4-Fluoro-5-methoxypicolinic acid

Cat. No.: B15131304
M. Wt: 171.13 g/mol
InChI Key: GPZOHNKOHGMPRN-UHFFFAOYSA-N
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Description

4-Fluoro-5-methoxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom at the fourth position and a methoxy group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-5-methoxypicolinic acid typically involves the introduction of the fluorine and methoxy groups onto the picolinic acid framework. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxypicolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Fluoro-5-methoxypicolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy group can influence the compound’s solubility and bioavailability, affecting its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-5-chloropicolinic acid: Similar structure but with a chlorine atom instead of a methoxy group.

    4-Fluoro-5-hydroxypicolinic acid: Contains a hydroxyl group instead of a methoxy group.

    4-Fluoro-5-nitropicolinic acid: Features a nitro group instead of a methoxy group

Uniqueness

4-Fluoro-5-methoxypicolinic acid is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, while the methoxy group improves its solubility and bioavailability. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

IUPAC Name

4-fluoro-5-methoxypyridine-2-carboxylic acid

InChI

InChI=1S/C7H6FNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11)

InChI Key

GPZOHNKOHGMPRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(C=C1F)C(=O)O

Origin of Product

United States

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